molecular formula C29H44O3 B12325426 (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid

Cat. No.: B12325426
M. Wt: 440.7 g/mol
InChI Key: NUDCZUBEFGYVSS-UHFFFAOYSA-N
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Description

The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁸]icosane-5-carboxylic acid is a highly functionalized pentacyclic triterpenoid derivative. Its core structure consists of a pentacyclo[11.7.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁸]icosane scaffold with:

  • Five methyl groups at positions 1, 2, 14, 17, and 15.
  • A prop-1-en-2-yl (isopropenyl) group at position 6.
  • A ketone (16-oxo) and a carboxylic acid group at position 4.

Properties

IUPAC Name

1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDCZUBEFGYVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Synthetic Challenges

Structural Complexity Analysis

The target compound possesses several key structural features that present significant synthetic challenges:

  • A pentacyclic core with a complex [11.7.0.0^{2,10}.0^{5,9}.0^{14,18}] ring system
  • Nine stereogenic centers with defined configurations (1R,2R,5S,8R,9R,10R,13R,14R,18R)
  • A carboxylic acid functionality at the 5-position
  • A ketone group at the 16-position
  • A prop-1-en-2-yl substituent at the 8-position
  • Five methyl groups at positions 1, 2, 14, 17, and 17

The complexity of this molecule necessitates a carefully planned synthetic strategy that addresses the formation of the pentacyclic skeleton while controlling the stereochemistry at multiple centers.

Retrosynthetic Analysis Considerations

A successful synthesis of this compound requires retrosynthetic planning that considers:

  • Strategic bond disconnections to simplify the pentacyclic framework
  • Appropriate functional group manipulations to install the carboxylic acid
  • Stereochemical control at each of the nine stereogenic centers
  • Protection/deprotection strategies for sensitive functional groups
  • Sequential introduction of substituents at specific positions

Pentacyclic Core Construction Methodologies

Intramolecular Diels-Alder Approach

A highly effective method for constructing the pentacyclic core involves an intramolecular Diels-Alder reaction. This approach has been successfully employed for similar pentacyclic systems, as evidenced by research on bruceantin models.

The key synthetic sequence typically includes:

  • Preparation of a suitably functionalized diene-dienophile precursor
  • Intramolecular Diels-Alder reaction under thermal or Lewis acid-catalyzed conditions
  • Post-cyclization modifications to establish the correct stereochemistry
  • Functional group transformations to introduce the carboxylic acid and ketone moieties

This approach enables the efficient construction of the complex pentacyclic skeleton with good control of stereochemistry at multiple centers simultaneously.

Sequential Cyclization Strategy

An alternative approach involves sequential cyclization reactions to build the pentacyclic framework in a stepwise manner:

  • Construction of initial bi- or tricyclic intermediates
  • Addition of subsequent rings through controlled cyclization reactions
  • Strategic functionalization at key positions
  • Final adjustments to achieve the correct stereochemistry

This methodology allows for greater control at each stage but may require more synthetic steps compared to the Diels-Alder approach.

Carboxylic Acid Installation Methods

Oxidation of Primary Alcohols and Aldehydes

The carboxylic acid functionality at the 5-position can be introduced through oxidation of a primary alcohol or aldehyde precursor:

Primary Alcohol Oxidation

For primary alcohols, oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous H₂SO₄) are commonly employed:

R-CH₂OH + [O] → R-COOH

This approach requires:

  • Careful control of reaction conditions to prevent overoxidation
  • Compatibility with other functional groups in the molecule
  • Temperature management to maintain stereochemical integrity
Aldehyde Oxidation

Aldehydes can be oxidized using milder conditions:

R-CHO + [O] → R-COOH

Suitable oxidizing agents include:

  • Potassium permanganate in alkaline conditions
  • Silver oxide
  • Oxygen with appropriate catalysts

Nitrile Hydrolysis Approach

The carboxylic acid can also be prepared through hydrolysis of a nitrile intermediate:

R-CN + H₂O + [H⁺ or OH⁻] → R-COOH

This method involves:

  • Introduction of a nitrile group at the 5-position
  • Hydrolysis under acidic or basic conditions
  • Isolation of the resulting carboxylic acid

The hydrolysis can be performed under:

  • Acidic conditions (H₂SO₄, HCl)
  • Basic conditions (NaOH, KOH) followed by acidification

Carboxylation of Organometallic Intermediates

A particularly useful method involves carboxylation of organometallic intermediates, especially Grignard reagents:

R-X → R-MgX → R-COO⁻MgX⁺ → R-COOH

The sequence includes:

  • Preparation of an organometallic intermediate at the 5-position
  • Reaction with carbon dioxide (typically by bubbling CO₂ gas)
  • Acidification to obtain the free carboxylic acid

Stereochemical Control Strategies

Substrate-Controlled Stereoselectivity

Comparative Analysis of Preparation Methods

Table 1 summarizes the key features of the various preparation methods for introducing the carboxylic acid functionality at the 5-position:

Method Key Reagents Advantages Disadvantages Reaction Conditions Stereochemical Implications
Primary Alcohol Oxidation KMnO₄, Jones reagent (CrO₃/H₂SO₄) Direct conversion; Well-established May affect other functional groups; Harsh conditions Typically 0-25°C; Aqueous media Preserves existing stereochemistry
Aldehyde Oxidation KMnO₄ (alkaline), Silver oxide Milder conditions; Selective Requires aldehyde precursor Room temperature; Various solvents No new stereogenic centers created
Nitrile Hydrolysis H₂SO₄/H₂O or NaOH/H₂O Adds one carbon; Versatile Extended reaction times; Harsh conditions Reflux conditions; Aqueous media No direct stereochemical impact
Grignard Carboxylation Mg, CO₂, HCl Direct COOH introduction; One-carbon homologation Sensitive to moisture; Limited functional group tolerance -78°C to rt; Dry ether or THF No new stereogenic centers
Arndt-Eistert Homologation SOCl₂, CH₂N₂, Ag₂O, H₂O Chain extension; Mild conditions Multiple steps; Hazardous reagents Variable conditions Potential for stereochemical control

Synthesis of Functionalized Precursors

Bicyclo[1.1.1]pentane-Based Approaches

Recent advances in the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid provide valuable methods for constructing functionalized precursors that could be incorporated into the pentacyclic framework:

Propellane + Diacetyl → Diketone → Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Key features of this approach include:

  • Flow photochemical addition for constructing the bicyclic core
  • Haloform reaction to introduce carboxylic acid groups
  • Multiple gram-scale transformations possible

Cyclobutane Carboxylic Acid Derivatives

The synthesis of 1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid represents another potential building block approach. This compound contains structural elements present in the target molecule, including:

  • The prop-1-en-2-yl substituent
  • A carboxylic acid functionality
  • A cyclic structure that could be further elaborated

Reaction Condition Optimization

Key Parameters for Pentacyclic Core Formation

Table 2 outlines critical parameters for optimizing the formation of the pentacyclic core:

Parameter Impact Optimization Range Monitoring Method
Temperature Affects reaction rate and stereoselectivity 80-120°C for cyclization reactions TLC, NMR
Solvent Influences reactivity and selectivity Dichloromethane for cyclization; THF for organometallics Reaction completion, yield
Concentration Affects inter- vs. intramolecular reactions 0.01-0.1M for cyclization Side product formation
Catalyst Controls reaction rate and stereochemistry Lewis acids (5-10 mol%) Stereoselectivity, yield
Reaction Time Determines conversion and side reactions 6-24h for major transformations Conversion percentage

Purification and Characterization

Chromatographic Purification

The purification of intermediates and the final compound typically involves:

  • Column chromatography using silica gel with gradient elution
  • Preparative HPLC for late-stage purification
  • Selective crystallization techniques

Spectroscopic Characterization

Full characterization requires multiple analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D techniques)
  • High-resolution mass spectrometry
  • Infrared spectroscopy to confirm carboxylic acid functionality
  • X-ray crystallography for absolute configuration determination

The preparation of (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10}.0^{5,9}.0^{14,18}]icosane-5-carboxylic acid represents a significant synthetic challenge due to its complex structure, multiple stereogenic centers, and functional group requirements. The most promising approaches combine efficient pentacyclic core construction via intramolecular Diels-Alder reactions with strategic introduction of the carboxylic acid functionality through oxidation, nitrile hydrolysis, or organometallic carboxylation.

The selection of a specific synthetic route must consider factors including available starting materials, functional group compatibility, and stereochemical control requirements. Optimization of reaction conditions at each step is crucial for achieving high yields and stereoselectivity. Modern synthetic technologies, including flow chemistry and asymmetric catalysis, offer opportunities for improving the efficiency and scalability of these complex syntheses.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to a carboxylic acid under strong oxidizing conditions.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of a dicarboxylic acid.

    Reduction: Formation of an alcohol.

    Substitution: Formation of esters or amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving carboxylic acids and ketones.

    Medicine: Potential use as a drug candidate due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially inhibiting their function. The ketone group can participate in redox reactions, altering the redox state of the cellular environment. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Biological Activity

The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a unique pentacyclic structure characterized by multiple methyl groups and a carboxylic acid functional group. Its molecular formula is C30H50O5C_{30}H_{50}O_5, and it has a molecular weight of approximately 466.7 g/mol.

Structural Formula

 1R 2R 5S 8R 9R 10R 13R 14R 18R 1 2 14 17 17 pentamethyl 16 oxo 8 prop 1 en 2 ylpentacyclo 11 7 0 0 2 10 0 5 9 0 14 18 icosane 5 carboxylic acid\text{ 1R 2R 5S 8R 9R 10R 13R 14R 18R 1 2 14 17 17 pentamethyl 16 oxo 8 prop 1 en 2 ylpentacyclo 11 7 0 0 2 10 0 5 9 0 14 18 icosane 5 carboxylic acid}

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that it may inhibit key inflammatory pathways such as the NF-kB signaling pathway. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced TNF-alpha levels in vitro by modulating the NF-kB pathway .

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress.

  • Research Findings : In vitro assays showed that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Antimicrobial Effects

The antimicrobial potential of this compound has been evaluated against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.

  • Case Study : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in significant apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Inflammatory Mediators : By blocking the activation of NF-kB and reducing pro-inflammatory cytokines.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells which may lead to apoptosis.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the pentacyclic framework but differ in substituents and stereochemistry:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences from Target Compound Source
Target Compound Likely C₃₀H₄₆O₃ ~478.6* -COOH (C5), 16-oxo, pentamethyl, prop-1-en-2-yl Reference
(1R,2S,5R,8R,9S,10S,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[...]-5,15-dicarboxylic acid C₃₀H₄₆O₅ 486.68 -COOH (C5, C15), 16-OH, pentamethyl, prop-1-en-2-yl Additional -COOH at C15, hydroxyl replaces 16-oxo
(6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₉H₂₂N₂O₅S 378.45 -COOH, 8-oxo, prop-1-en-1-yl, thia-azabicyclo framework Heterocyclic sulfur-containing core
Budesonide (CAS 51333-22-3) C₂₅H₃₄O₆ 430.59 -OH, acetyloxy, dioxapentacyclo, 16-oxo Glucocorticoid structure with ester groups

*Estimated based on analogs.

Functional Group Analysis

  • Carboxylic Acid vs.
  • Ketone vs. Hydroxyl : The 16-oxo group in the target may confer electrophilicity, whereas the hydroxyl analog (C₃₀H₄₆O₅) could participate in hydrogen bonding .
  • Prop-1-en-2-yl vs. Prop-1-en-1-yl : The Z-configuration prop-1-en-1-yl group in the cephalosporin analog () may influence steric interactions in biological systems compared to the target’s isopropenyl group .

Physicochemical Properties

  • Solubility: The target compound’s -COOH group improves water solubility relative to non-acidic analogs like budesonide (logP ~2.5) .
  • Acid Dissociation Constant (pKa) : The carboxylic acid (pKa ~4-5) is ionized at physiological pH, enhancing bioavailability in aqueous environments .

Bioactivity and Pharmacological Potential

While direct data for the target compound are lacking, insights can be inferred from analogs:

  • Anti-inflammatory Activity : Budesonide’s glucocorticoid activity suggests that the pentacyclic core may interact with steroid receptors, modulated by substituents like the prop-enyl group .
  • Antimicrobial Potential: Marine actinomycete-derived pentacyclics () often exhibit antimicrobial properties, which the target’s 16-oxo group might enhance via electrophilic interactions .
  • Enzyme Inhibition : The ketone and carboxylic acid could act as Michael acceptors or zinc-binding motifs in metalloenzyme inhibition .

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